Cas no 1862054-22-5 (3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione)
![3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione structure](https://ja.kuujia.com/scimg/cas/1862054-22-5x500.png)
3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione 化学的及び物理的性質
名前と識別子
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- EN300-738706
- 1862054-22-5
- 3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione
- 3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione
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- インチ: 1S/C11H14FNO2S/c1-8-2-3-11(12)9(4-8)5-13-10-6-16(14,15)7-10/h2-4,10,13H,5-7H2,1H3
- InChIKey: RJEGQGMRXIMPFK-UHFFFAOYSA-N
- ほほえんだ: S1(CC(C1)NCC1C(=CC=C(C)C=1)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 243.07292802g/mol
- どういたいしつりょう: 243.07292802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738706-0.5g |
3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1862054-22-5 | 95.0% | 0.5g |
$877.0 | 2025-03-11 | |
Enamine | EN300-738706-0.05g |
3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1862054-22-5 | 95.0% | 0.05g |
$768.0 | 2025-03-11 | |
Enamine | EN300-738706-10.0g |
3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1862054-22-5 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 | |
Enamine | EN300-738706-0.1g |
3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1862054-22-5 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
Enamine | EN300-738706-1.0g |
3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1862054-22-5 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
Enamine | EN300-738706-2.5g |
3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1862054-22-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
Enamine | EN300-738706-0.25g |
3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1862054-22-5 | 95.0% | 0.25g |
$840.0 | 2025-03-11 | |
Enamine | EN300-738706-5.0g |
3-{[(2-fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1862054-22-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 |
3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dioneに関する追加情報
3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione: A Comprehensive Overview
The compound with CAS No. 1862054-22-5, known as 3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thietane dione framework with a substituted phenyl group. The presence of the fluoro and methyl substituents on the phenyl ring introduces intriguing electronic and steric effects, making this compound a valuable subject for both fundamental research and applied studies.
Recent studies have highlighted the potential of thietane diones as versatile building blocks in organic synthesis. These compounds are known for their ability to participate in various cycloaddition reactions, making them ideal candidates for constructing complex molecular architectures. The fluorine atom in the phenyl group of this compound plays a crucial role in modulating the electronic properties of the molecule, which can significantly influence its reactivity in synthetic transformations. Furthermore, the methyl group provides additional steric bulk, which can be exploited to control the stereochemistry of reactions involving this compound.
One of the most promising applications of 3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione lies in its potential as a precursor for drug development. The amino group attached to the thietane dione framework allows for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. Recent research has demonstrated that derivatives of this compound exhibit potent activity against various enzymes and receptors, suggesting its utility in designing novel therapeutic agents.
The synthesis of this compound involves a multi-step process that showcases the ingenuity of modern organic chemistry. Starting from readily available starting materials, chemists employ a combination of nucleophilic substitutions, eliminations, and cyclizations to construct the thietane dione core. The introduction of the fluoro and methyl substituents on the phenyl ring is achieved through carefully controlled electrophilic aromatic substitution reactions, ensuring high regioselectivity and yield.
In terms of physical properties, 3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicative of its conjugated system. These properties make it suitable for use in various spectroscopic techniques to study its interactions with other molecules.
From an environmental perspective, this compound has been shown to degrade under specific conditions, releasing non-toxic byproducts. This makes it an environmentally friendly choice for applications where sustainability is a priority. Ongoing research is focused on optimizing its degradation pathways to further enhance its eco-friendliness.
In conclusion, 3-{[(2-Fluoro-5-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione (CAS No. 1862054-22-5) is a remarkable compound with diverse applications across multiple disciplines. Its unique structure, combined with its favorable chemical properties, positions it as a valuable tool for both academic research and industrial applications. As our understanding of this molecule continues to grow, it is likely to play an increasingly important role in shaping future advancements in organic chemistry and pharmacology.
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